molecular formula C12H13NO5 B6361993 Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate CAS No. 383666-73-7

Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate

Cat. No. B6361993
CAS RN: 383666-73-7
M. Wt: 251.23 g/mol
InChI Key: PVACLCXVHHQQAF-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate” is an ester derived from a 3-methyl-4-nitrophenol and ethyl 3-oxopropanoate. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their often pleasant smells .


Molecular Structure Analysis

The molecular structure of this compound would consist of an ester functional group (a carbonyl adjacent to an ether linkage), a nitro group attached to a phenyl ring, and a methyl group also attached to the phenyl ring .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The nitro group on the phenyl ring can also participate in various reactions, such as reduction to an amine or displacement by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an ester group can increase the compound’s volatility and decrease its polarity compared to the corresponding carboxylic acid . The nitro group is a strong electron-withdrawing group, which can influence the compound’s reactivity .

properties

IUPAC Name

ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)7-11(14)9-4-5-10(13(16)17)8(2)6-9/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACLCXVHHQQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dichloromethane solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (10 g) and dimethylaminopyridine (17 g), a dichloromethane solution of 3-methyl-4-nitro-benzoyl chloride (14 g) was added dropwise under ice cooling. After stirring at room temperature for 3 hours and then adding 100 ml of ethanol, the mixture was refluxed for 2 hours. After cooling, the solvent was distilled off under the reduced pressure. The residue was dissolved in ethyl acetate and washed with 1N aqueous solution of hydrochloric acid. After drying the organic layer with sodium sulfate, the solvent was distilled off and the obtained residue was purified by silica gel column chromatography to obtain ethyl 3-(3-methyl-4-nitro-phenyl)-3-oxo-propionate (12.4 g). mp; 207-211° C.
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10 g
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17 g
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14 g
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